molecular formula C21H14N6O9 B12781398 Lee82xnj3T CAS No. 221164-60-9

Lee82xnj3T

Cat. No.: B12781398
CAS No.: 221164-60-9
M. Wt: 494.4 g/mol
InChI Key: OFUSRUGBBIJORN-UHFFFAOYSA-N
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Description

. This compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acids, nitro groups, and imidazole rings.

Preparation Methods

The synthesis of Lee82xnj3T involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route typically includes the following steps:

    Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

    Introduction of the Nitro Group: Nitration of the quinoxaline core is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoxaline core.

    Carbamoylation and Carboxylation:

Chemical Reactions Analysis

Lee82xnj3T undergoes various chemical reactions, including:

Scientific Research Applications

Lee82xnj3T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lee82xnj3T involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Lee82xnj3T can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

221164-60-9

Molecular Formula

C21H14N6O9

Molecular Weight

494.4 g/mol

IUPAC Name

7-[4-[(4-carboxyphenyl)carbamoyloxymethyl]imidazol-1-yl]-6-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C21H14N6O9/c28-18-17(20(31)32)24-13-5-15(16(27(34)35)6-14(13)25-18)26-7-12(22-9-26)8-36-21(33)23-11-3-1-10(2-4-11)19(29)30/h1-7,9H,8H2,(H,23,33)(H,25,28)(H,29,30)(H,31,32)

InChI Key

OFUSRUGBBIJORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=C(C=C4C(=C3)N=C(C(=O)N4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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